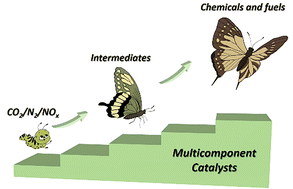Multicomponent catalyst design for CO2/N2/NOx electroreduction
Industrial Chemistry & Materials Pub Date: 2023-01-03 DOI: 10.1039/D2IM00056C
Abstract
Electroreduction of small molecules such as CO2, N2, and NO3− is one of the promising routes to produce sustainable chemicals and fuels and store renewable energy, which could contribute to our carbon neutrality goal. Emerging multicomponent electrocatalysts, integrating the advantages of individual components of catalysts, are of great importance to achieve efficient electroreduction of small molecules via activation of inert bonds and multistep transformation. In this review, some basic issues in the electroreduction of small molecules including CO2, N2, and NO3− are briefly introduced. We then discuss our fundamental understanding of the rule of interaction in multicomponent electrocatalysts, and summarize three models for multicomponent catalysts, including type I, “a non-catalytically active component can activate or protect another catalytic component”; type II, “all catalytic components provide active intermediates for electrochemical conversion”; and type III, “one component provides the substrate for the other through conversion or adsorption”. Additionally, an outlook was considered to highlight the future directions of multicomponent electrocatalysts toward industrial applications.
Keywords: Green chemistry; Green carbon science; Electrocatalysis; Synergetic effect.


Recommended Literature
- [1] Anion extractants constructed by macrocycle-based anion recognition
- [2] Microfluidic cell-phoresis enabling high-throughput analysis of red blood cell deformability and biophysical screening of antimalarial drugs†
- [3] Modelling the non-local thermodynamic equilibrium spectra of silylene (SiH2)†
- [4] Luminescence of nanocrystalline ZnS:Pb2+
- [5] A metabolomics approach for predicting the response to neoadjuvant chemotherapy in cervical cancer patients
- [6] Swelling of a foam lamella in a confined channel
- [7] Synergistic action of thermoresponsive and hygroresponsive elements elicits rapid and directional response of a bilayer actuator†
- [8] Hexylresorcinol calix[4]arene-assisted synthesis of ZnO–Au micro–nano materials with enhanced photodegradation performance to degrade harmful organic compounds†
- [9] Samarium(ii)-electrocatalyzed chemoselective reductive alkoxylation of phthalimides†
- [10] Extraction desulfurization process of fuels with ammonium-based deep eutectic solvents†
Journal Name:Industrial Chemistry & Materials
Research Products
-
CAS no.: 121578-13-0
-
CAS no.: 141807-57-0









